molecular formula C11H8Cl2N2O2S B2492546 2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 1176120-71-0

2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B2492546
CAS No.: 1176120-71-0
M. Wt: 303.16
InChI Key: XKMQWSCEOOTUFS-UHFFFAOYSA-N
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Description

2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid is a useful research compound. Its molecular formula is C11H8Cl2N2O2S and its molecular weight is 303.16. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

A study by Aydin et al. (2010) explored the synthesis and structural characterization of a compound structurally similar to 2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid. The study detailed the crystal structure, spectroscopic characterization, and quantum-chemical calculations, highlighting the significance of intermolecular hydrogen bonds in stabilizing the crystal structure. This research provides foundational knowledge on the synthesis and molecular structure, which is crucial for understanding the compound's applications in various scientific domains (Aydin et al., 2010).

Receptor Binding Studies

Gouldson et al. (2000) conducted a study on receptor binding, comparing structurally related molecules to the compound . This research involved binding and activity studies with mutated receptors to understand how different molecules interact with the human cholecystokinin CCK(1) receptor. The study's findings provide insights into the molecular interactions and potential applications of the compound in receptor-targeted studies (Gouldson et al., 2000).

Conformational Analysis of Derivatives

Lynch et al. (2003) focused on the conformational analysis of phenoxyacetic acid derivatives, closely related to the compound in focus. The study employed single-crystal X-ray diffraction techniques to understand the conformations of these molecules, providing valuable data on molecular geometry and potential implications in material science or molecular engineering (Lynch et al., 2003).

Antimicrobial Activity Studies

Several studies have been conducted on the antimicrobial properties of compounds closely related to this compound. Patel et al. (2010), Sah et al. (2014), and Patel et al. (2010) explored the synthesis and microbial studies of derivatives, reporting significant antibacterial and antifungal activities. These findings are crucial for understanding the compound's potential applications in pharmaceuticals and drug design (Patel et al., 2010), (Sah et al., 2014), (Patel et al., 2010).

Photo-degradation Studies

Wu et al. (2007) examined the photo-degradation of thiazole-containing compounds, providing valuable insights into the stability and reactivity of such compounds under specific conditions. This research is relevant for understanding the compound's behavior and potential applications in industries where stability under light exposure is crucial (Wu et al., 2007).

Mechanism of Action

Target of Action

The primary target of the compound 2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid is the enzyme cyclooxygenase (COX)-1 and -2 . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

The compound this compound acts by inhibiting the action of cyclooxygenase (COX)-1 and -2 . This inhibition results in a decrease in the production of prostaglandins (PGs), thereby reducing inflammation and pain signaling .

Biochemical Pathways

The action of this compound affects the biochemical pathway of prostaglandin synthesis . By inhibiting the cyclooxygenase (COX)-1 and -2 enzymes, the compound reduces the production of prostaglandins (PGs), which are mediators of inflammation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is 100% absorbed, but due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . The major metabolites of the compound are 4’-hydroxydiclofenac and 5’-hydroxydiclofenac .

Result of Action

The result of the action of this compound is a reduction in inflammation and pain signaling. This is achieved by decreasing the production of prostaglandins (PGs), which are mediators of inflammation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s bioavailability can be affected by factors such as pH and the presence of other substances in the gastrointestinal tract . Furthermore, the compound’s stability can be influenced by factors such as temperature and light exposure .

Properties

IUPAC Name

2-[2-(2,5-dichloroanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S/c12-6-1-2-8(13)9(3-6)15-11-14-7(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMQWSCEOOTUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC2=NC(=CS2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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